molecular formula C16H16F3NO2 B2649196 N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797649-18-3

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2649196
CAS No.: 1797649-18-3
M. Wt: 311.304
InChI Key: JWOSQHUCGJEFJU-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is an organic compound that features a furan ring, a trifluoromethyl-substituted phenyl ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

    Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan with ethylamine under suitable conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced to the phenyl ring via electrophilic aromatic substitution using trifluoromethylating agents.

    Amide bond formation: The final step involves coupling the furan-3-yl ethylamine with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: Its unique structure may contribute to the formation of stable polymers or other materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)ethyl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-(furan-3-yl)ethyl)-3-(4-methylphenyl)propanamide:

Uniqueness

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSQHUCGJEFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCC2=COC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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